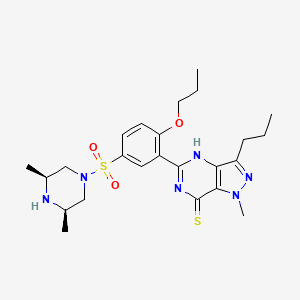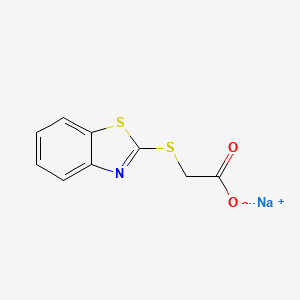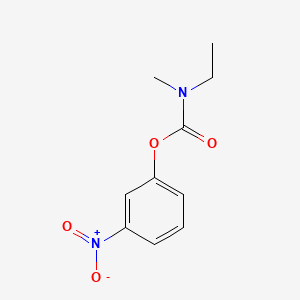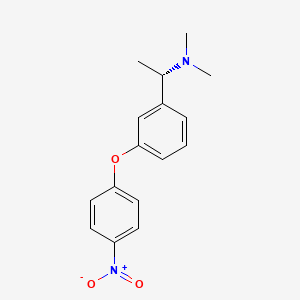
2,3,5-Trimethyl-4-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyl-4-(methylamino)phenol is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.232 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethyl-4-(methylamino)phenol consists of a phenol ring with three methyl groups and one methylamino group attached to it . The exact structure can be represented by the SMILES notation: CNc1c©cc(O)c©c1C .Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
Phenolic compounds, like Chlorogenic Acid (CGA) and Thymol, exhibit a wide array of pharmacological effects, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. These compounds modulate lipid and glucose metabolism, offering potential therapeutic strategies for managing diseases such as diabetes, obesity, and cardiovascular disorders (Naveed et al., 2018). Thymol, specifically, has been noted for its anti-inflammatory, antioxidant, and antihyperlipidemic effects, suggesting its value in pharmaceutical development for a range of chronic conditions (Nagoor Meeran et al., 2017).
Environmental Impact and Antioxidant Use
The environmental occurrence, fate, and toxicity of phenolic antioxidants have garnered research attention due to their widespread use and potential ecological impacts. Studies suggest that while these compounds are essential for prolonging product shelf life, their environmental persistence and toxicity effects, particularly in aquatic environments, necessitate further investigation to develop safer alternatives (Liu & Mabury, 2020).
Technological Applications in Polymer Stabilization
Research into natural antioxidants for polymer stabilization highlights the potential of phenolic compounds in enhancing material longevity and environmental sustainability. The exploration of carotenoids, flavonoids, and other natural phenols indicates significant efficiency in stabilizing polymers, offering an eco-friendly alternative to synthetic stabilizers currently in use (Kirschweng et al., 2017).
Safety And Hazards
properties
CAS RN |
1497083-80-3 |
|---|---|
Product Name |
2,3,5-Trimethyl-4-(methylamino)phenol |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.236 |
IUPAC Name |
2,3,5-trimethyl-4-(methylamino)phenol |
InChI |
InChI=1S/C10H15NO/c1-6-5-9(12)7(2)8(3)10(6)11-4/h5,11-12H,1-4H3 |
InChI Key |
SGUXPRLATNEUTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1NC)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)



![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)